6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
The compound contains a 1,2,4-triazole ring and a pyridine ring. 1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms, and it’s known for its broad range of chemical and biological properties . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridine rings. These rings may be coplanar or at an angle to each other depending on the exact arrangement of the other substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and pyridine rings. Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions . Pyridines can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridine rings could enhance its solubility in polar solvents .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile involves the reaction of 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol with 3-cyanopyridine in the presence of a suitable base.", "Starting Materials": [ "4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol", "3-cyanopyridine", "Suitable base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol (1.0 equiv) and 3-cyanopyridine (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a suitable base (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile as a solid." ] } | |
CAS RN |
1498169-47-3 |
Product Name |
6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile |
Molecular Formula |
C9H7N5OS |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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